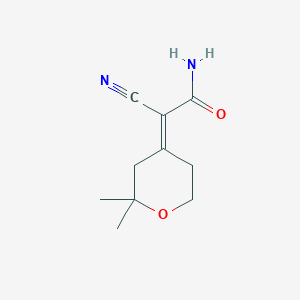![molecular formula C20H24N2O2 B4844859 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide](/img/structure/B4844859.png)
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide
Vue d'ensemble
Description
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide involves its interaction with various molecular targets, including receptors, enzymes, and ion channels. The compound has been found to bind to the cannabinoid receptor type 1 (CB1) and modulate its activity, leading to the activation of downstream signaling pathways. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it has been found to modulate the activity of voltage-gated ion channels, leading to the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the brain and peripheral tissues. It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), leading to the reduction of oxidative stress. Moreover, it has been found to modulate the levels of neurotransmitters, such as dopamine, serotonin, and glutamate, leading to the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using simple reaction conditions. Moreover, it has shown high selectivity and potency towards its molecular targets, making it an ideal candidate for drug development. However, the compound has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity towards non-target cells.
Orientations Futures
There are several future directions for the research on 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide. One potential direction is the development of novel drug formulations and delivery systems to enhance the bioavailability and efficacy of the compound. Another direction is the investigation of the compound's potential applications in other fields, such as agriculture and environmental science. Moreover, further research is needed to elucidate the exact molecular mechanisms underlying the compound's therapeutic effects and to identify new molecular targets for drug development.
Applications De Recherche Scientifique
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and pain management. The compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been found to possess analgesic properties by modulating pain perception and reducing inflammation.
Propriétés
IUPAC Name |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-15-10-11-15)13-22-12-17(16-8-4-5-9-18(16)22)20(24)14-6-2-1-3-7-14/h4-5,8-9,12,14-15H,1-3,6-7,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSRQEFAPZIPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)
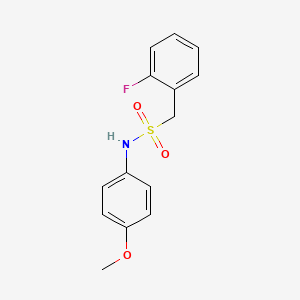
![N-{4-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4844795.png)

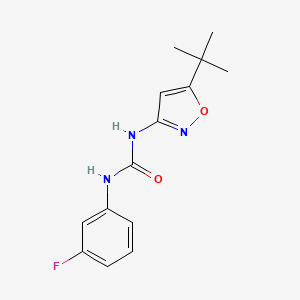
![2,2'-[{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]imino}bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4844825.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
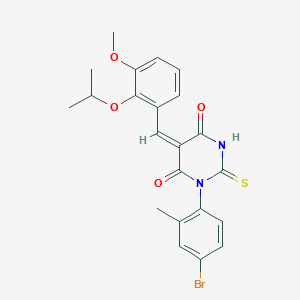
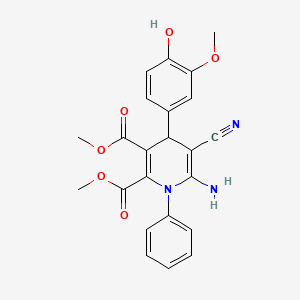
![4-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4844852.png)
![3-bromo-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4844867.png)
